molecular formula C12H17NO2 B094718 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine CAS No. 1081-09-0

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

Cat. No.: B094718
CAS No.: 1081-09-0
M. Wt: 207.27 g/mol
InChI Key: BFHJJFUZJSTSBY-UHFFFAOYSA-N
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Description

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is an organic compound with the molecular formula C12H17NO2 It is a derivative of dihydropyridine, characterized by the presence of acetyl groups at the 3 and 5 positions and methyl groups at the 2, 4, and 6 positions

Scientific Research Applications

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Some derivatives of dihydropyridine are known for their pharmacological properties, including as calcium channel blockers.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

While the exact mechanism of action of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is not specified in the search results, a related compound, Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate, has been found to block heme synthesis and prevent the induction of hepatic heme oxygenase-1 in mice .

Safety and Hazards

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is classified as an irritant (Xi), with risk statements indicating that it may cause irritation to the eyes, respiratory system, and skin .

Future Directions

The future directions of research on 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine could involve further studies on its electrochemical properties and potential applications . Additionally, the synthesis of this compound could be optimized for large-scale production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine can be synthesized through the reaction of acetylacetone, an appropriate aldehyde, and ammonia gas. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Various dihydropyridine derivatives.

    Substitution: Compounds with different functional groups replacing the acetyl or methyl groups.

Comparison with Similar Compounds

  • 2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester
  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Uniqueness: 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other dihydropyridine derivatives may not be suitable .

Properties

IUPAC Name

1-(5-acetyl-2,4,6-trimethyl-1,4-dihydropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-6-11(9(4)14)7(2)13-8(3)12(6)10(5)15/h6,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHJJFUZJSTSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(NC(=C1C(=O)C)C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148404
Record name 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-09-0
Record name 1,1′-(1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinediyl)bis[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1081-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1081-09-0
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Record name 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(1,4-dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine
Reactant of Route 2
3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine
Reactant of Route 3
3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine
Reactant of Route 4
3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine
Reactant of Route 5
3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine
Reactant of Route 6
Reactant of Route 6
3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

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